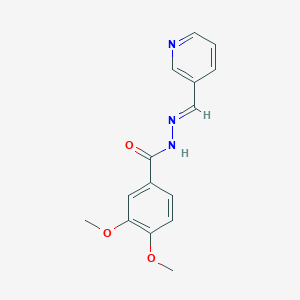

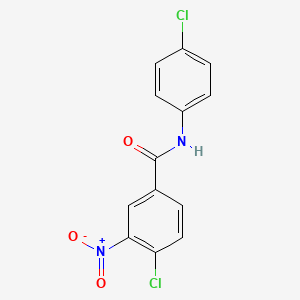

![molecular formula C15H21N5O B5588064 2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5588064.png)

2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazolopyrimidines, including derivatives similar to the target compound, often involves condensation reactions. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized from 3-amino-[1,2,4]triazole with reagents contributing the necessary carbon atoms to close the six-membered ring under acidic or basic conditions (Haj et al., 2000). Another approach utilized 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-methylthioether as a starting material to design and synthesize derivatives with biological activities (Long De, 2006).

Molecular Structure Analysis

The molecular structure of triazolopyrimidines showcases interesting supramolecular architectures. For instance, the crystal environments of related compounds reveal arrangements through hydrogen-bonding interactions and π-π stacking, leading to different dimensional architectures. These structures are of interest for their potential biological activities and the ability to form coordination compounds (Canfora et al., 2010).

Chemical Reactions and Properties

Triazolopyrimidines undergo a variety of chemical reactions, including the ability to form coordination compounds with metals. Their reactivity has been explored in the synthesis of complexes, demonstrating their utility in forming structurally diverse and potentially biologically active molecules (Dillen et al., 1983).

Physical Properties Analysis

The physical properties of triazolopyrimidines, such as solubility and crystal structure, are influenced by their molecular arrangements and interactions. For example, the presence of dimethylformamide or water molecules in crystal environments can significantly affect their structural arrangements and, consequently, their physical properties (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties of triazolopyrimidines, including their reactivity and potential for forming coordination compounds, make them subjects of interest in the synthesis of new materials with desirable biological activities. Their interactions with metals and other compounds reveal a versatile chemistry that can be harnessed for various applications (Dillen et al., 1983).

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

1,2,4-Triazolo[1,5-a]pyrimidines, including derivatives like 2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, have been extensively studied due to their significance in various fields like pharmaceutics, agrochemistry, and photography. Synthesis methods often involve condensations of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional synthons. Quantum-chemical calculations on these compounds have led to new insights into their molecular properties, such as aromaticity, tautomerism, and betain and mesoionic structures. Their reactivity has been explored in the context of bases and acids, alkylation, electrophilic reactions, and nucleophilic substitution (Fischer, 2007).

Coordination Chemistry

The coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, including the compound , has been a subject of research. Studies have focused on the structural features of these compounds, especially when binding metal ions. They exhibit versatile binding behaviors, often monodentate through the endocyclic nitrogen atom. This versatility has implications in the formation of dimeric and polymeric structures with potential applications in various fields (Salas et al., 1999).

Biological Activity

Several derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to the specified compound, have shown promising biological activities. These include herbicidal and fungicidal properties, with some compounds displaying better bioactivities due to the presence of chiral centers. This insight is crucial for developing new agrochemicals and pharmaceuticals (Long De, 2006).

Medicinal Applications

1,2,4-Triazolo[1,5-a]pyrimidines have been increasingly recognized for their therapeutic properties. They have been explored for anticancer, antiparasitic, and antibacterial applications. The development of these compounds in medicinal chemistry underlines the significance of the triazolopyrimidine nucleus in drug design and discovery (Pinheiro et al., 2020).

Zukünftige Richtungen

The future directions for research on “2-[2-(1-azepanyl)-2-oxoethyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, studies could also focus on the development of derivatives with improved potency and selectivity .

Eigenschaften

IUPAC Name |

1-(azepan-1-yl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-11-9-12(2)20-15(16-11)17-13(18-20)10-14(21)19-7-5-3-4-6-8-19/h9H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTJHTHROOWNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)CC(=O)N3CCCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![1-[(1-benzyl-4-piperidinyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5588024.png)

![2,3-difluoro-4-methoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5588035.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-furamide](/img/structure/B5588049.png)

![1-{4-[(3-amino-1-azepanyl)methyl]-2-thienyl}ethanone dihydrochloride](/img/structure/B5588057.png)